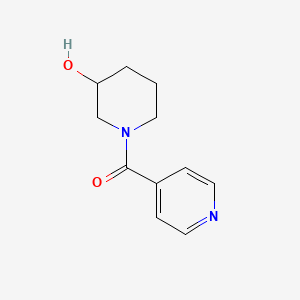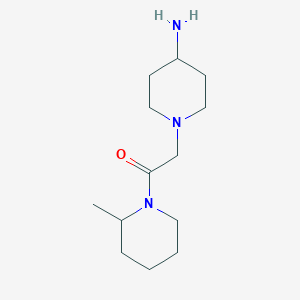
2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one
説明
2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, also known as 4-Amino-2-methyl-1-piperidin-1-ylethyl-1-one, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a colorless liquid that is soluble in water and has a molecular weight of 189.25 g/mol. This compound has been studied for its ability to act as a substrate for various enzymes and receptors, as well as its ability to act as a ligand for various proteins.
科学的研究の応用
Synthesis and Catalysis
The compound's derivatives have been explored for their unique catalytic properties in asymmetric induction, demonstrating their potential in enantioselective synthesis. For instance, derivatives based on piperidinylmethanols, related structurally to 2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one, have shown significant behavior in stereocontrol of reactions, such as the enantioselective addition of diethylzinc to benzaldehyde. This highlights the compound's relevance in the development of novel chiral ligands for catalytic applications, offering pathways to synthesize enantiopure compounds (Alvarez-Ibarra et al., 2010).
Fluorescent Probing and Imaging
Derivatives of the compound have been utilized in the synthesis of fluorescent probes for biological applications, such as detecting β-amyloid aggregates, which are crucial in Alzheimer's disease research. The development of such fluorescent probes demonstrates the compound's utility in molecular diagnostics and imaging, contributing to the understanding and diagnosis of neurodegenerative diseases (Fa et al., 2015).
Chemosensing
The compound's derivatives have also been applied in chemosensing, particularly in the detection of metal ions and explosives. For example, dimethylfuran tethered derivatives have been discovered as fluorescent chemosensors for Fe3+ ions and picric acid, showcasing the compound's potential in environmental monitoring and safety applications (Shylaja et al., 2020).
Drug Development and Antiviral Research
In the context of antiviral research, particularly against COVID-19, derivatives of the compound have been synthesized and evaluated for their inhibitory activity against the main protease of the coronavirus. This indicates the compound's applicability in the design and development of antiviral agents, contributing to global health efforts in combating pandemics (Rashdan et al., 2021).
Material Science and Electrooptics
The compound's derivatives have been explored in material science, particularly in the fabrication of electrooptic films. The research into dibranched chromophore architectures based on heterocyclic "push-pull" chromophores, related to the compound, sheds light on the influence of molecular structure on nonlinear optical responses and film microstructure. This underscores the compound's significance in developing advanced materials for optical and electronic applications (Facchetti et al., 2006).
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O/c1-11-4-2-3-7-16(11)13(17)10-15-8-5-12(14)6-9-15/h11-12H,2-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWFSDNIBBFHJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)-1-(2-methylpiperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



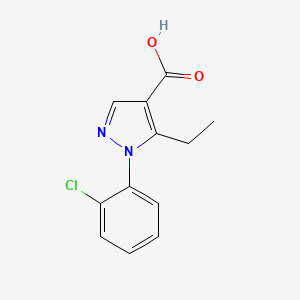
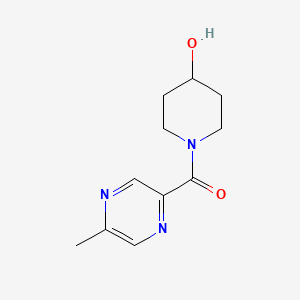
amine](/img/structure/B1462544.png)
![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462546.png)
![1-{4-[(3-Methoxypropyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462548.png)
![1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462549.png)
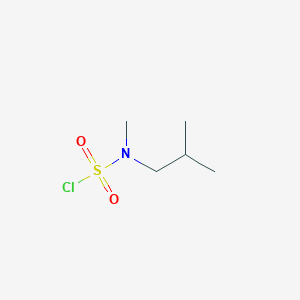

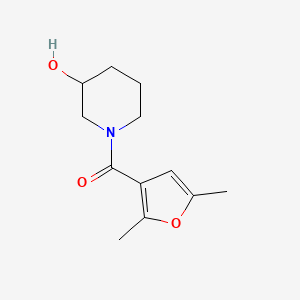
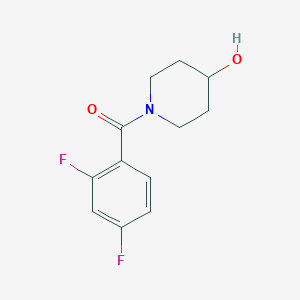
![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1462558.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462562.png)
